molecular formula C8H5ClN2O2 B1589481 5-Chloro-2-methyl-4-nitrobenzonitrile CAS No. 101495-54-9

5-Chloro-2-methyl-4-nitrobenzonitrile

Cat. No. B1589481
M. Wt: 196.59 g/mol
InChI Key: ICPPDFBNUAGZKN-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-nitrobenzonitrile is an aralkyl nitrile . It is formed by nitration of o-toluonitrile with NO2+ BF4- . The crystal structure of 2-methyl-5-nitrobenzonitrile is stabilized by van der Waals interactions .


Synthesis Analysis

The compound is formed by nitration of o-toluonitrile with NO2+ BF4- . It has also been used in the preparation of a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines by condensation reaction .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methyl-4-nitrobenzonitrile is C8H5ClN2O2 . The molecular weight is 196.59 .


Chemical Reactions Analysis

5-Chloro-2-nitrobenzonitrile has been used in the preparation of a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines by condensation reaction .


Physical And Chemical Properties Analysis

The melting point of 5-Chloro-2-methyl-4-nitrobenzonitrile is 125-126 °C . The predicted boiling point is 344.2±42.0 °C , and the predicted density is 1.41±0.1 g/cm3 .

Scientific Research Applications

Application 2: Personal Care Products and Cosmetics

  • Summary of the Application : CMIT is found in many water-based personal care products and cosmetics . It has been used in cosmetics since the 1970s .
  • Methods of Application or Experimental Procedures : CMIT is added to these products during the manufacturing process to prevent bacterial growth and extend shelf life .
  • Results or Outcomes : While effective as a preservative, CMIT can cause allergic reactions in some people .

Application 3: Industrial Processes

  • Summary of the Application : CMIT is used in various industrial processes, including glue production, detergents, paints, and fuels .
  • Methods of Application or Experimental Procedures : The specific methods of application vary depending on the industry and the specific process. Generally, CMIT is added to these products to prevent microbial growth .
  • Results or Outcomes : CMIT has proven effective in these applications, but care must be taken due to its potential to cause allergic reactions .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .

properties

IUPAC Name

5-chloro-2-methyl-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-5-2-8(11(12)13)7(9)3-6(5)4-10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPPDFBNUAGZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437169
Record name 5-CHLORO-2-METHYL-4-NITROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-4-nitrobenzonitrile

CAS RN

101495-54-9
Record name 5-CHLORO-2-METHYL-4-NITROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 5-chloro-4-nitro-2-methylaniline (40.0 g, 0.21 mol) in acetone (140 mL) and H2O (150 mL) at 0° C. was added concentrated aqueous HCl (45 mL). The mixture was well stirred and a solution of NaNO2 (18.0 g, 0.26 mol) in H2O (60 mL) was added dropwise over a period of 15 min. The mixture was further stirred for 20 min. and then added portionwise to a vigorously stirred mixture of CuCN (30.0 g, 0.34 mol) and NaCN (44.0 g, 0.90 mol) in H2O (200 mL):EtOAc (100 mL). After stirring at room temperature for 30 min., the mixture was diluted with H2O and extracted with EtOAc. The EtOAc extract was washed successively with 1N NaOH and brine, dried over anhydrous MgSO4 and concentrated. The residue was suspended in hexanes:Et2O (1:1), stirred for 15 min., and filtered to provide the title compound (32 g, 76%) as yellow solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
45 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 g
Type
reactant
Reaction Step Six
Name
Quantity
44 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
76%

Synthesis routes and methods II

Procedure details

To 5-chloro-2-methyl-4-nitroaniline (5 g, 26.8 mmol) in a mixture of acetone (17.5 mL) and water (19 mL) at 0° C. was added conc. HCl (5.6 mL). A solution of sodium nitrite (2.25 g, 32.6 mmol) in water (7.5 mL) was added dropwise and the mixture was allowed to stir at 0° C. for 30 min. The mixture was then added dropwise to a mixture of copper cyanide (3.75 g, 42 mmol) and sodium cyanide (5.5 g, 112 mmol) in water (25 mL) and EtOAc (12.5 mL). The mixture was allowed to stir at RT for 1 h and then water (50 mL) was added. The mixture was extracted with EtOAc (3×100 mL) and the combined organic fractions were washed with 2 M NaOH(aq) (50 mL) and brine (50 mL). The organic fraction was passed through a hydrophobic frit and the solvent was removed in vacuo. The residue was suspended in a 1:1 mixture of diethyl ether:iso-hexane. The solid formed was removed by filtration and washed with iso-hexane and dried. Further fractions were isolated from the filtrate and combined with the initial solid fraction to give 5-chloro-2-methyl-4-nitrobenzonitrile (3.22 g, 61%) as an off-white solid. LCMS (10 cm_ESCI_Formic_MeCN): [M+H]+=197 at 3.97 min. 1H NMR (400 MHz, CDCl3): δ 7.80 (s, 1H), 7.80 (s, 1H), 2.63 (s, 3H).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
19 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
2.25 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Quantity
3.75 g
Type
reactant
Reaction Step Five
Quantity
5.5 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Estrada, X Liu, C Baker-Glenn… - Journal of medicinal …, 2012 - ACS Publications
… A mixture of 5-chloro-2-methyl-4-nitrobenzonitrile (34, 1 g, 5 mmol) in AcOH (10 mL), water (10 mL), and concentrated H 2 SO 4 (10 mL) was heated to 120 C for 5 h. Water (100 mL) …
Number of citations: 148 pubs.acs.org

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